molecular formula C17H24O2 B11984525 4-(2,4-Dimethylphenyl)-2,2,3-trimethylcyclopentanecarboxylic acid CAS No. 282104-77-2

4-(2,4-Dimethylphenyl)-2,2,3-trimethylcyclopentanecarboxylic acid

Cat. No.: B11984525
CAS No.: 282104-77-2
M. Wt: 260.4 g/mol
InChI Key: JNEDDFJAXUWAMQ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-2,2,3-trimethylcyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-2,2,3-trimethylcyclopentanecarboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-Dimethylphenyl Group: This step involves the attachment of the 2,4-dimethylphenyl group to the cyclopentane ring, often through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-2,2,3-trimethylcyclopentanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-2,2,3-trimethylcyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-2,2,3-trimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethylphenyl)-2,2,3-trimethylcyclopentane: Lacks the carboxylic acid group.

    2,4-Dimethylphenylacetic acid: Contains a phenylacetic acid structure instead of a cyclopentane ring.

    2,4-Dimethylbenzoic acid: Features a benzoic acid structure with similar methyl substitutions.

Uniqueness

4-(2,4-Dimethylphenyl)-2,2,3-trimethylcyclopentanecarboxylic acid is unique due to its combination of a cyclopentane ring, a 2,4-dimethylphenyl group, and a carboxylic acid group. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.

Properties

CAS No.

282104-77-2

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H24O2/c1-10-6-7-13(11(2)8-10)14-9-15(16(18)19)17(4,5)12(14)3/h6-8,12,14-15H,9H2,1-5H3,(H,18,19)

InChI Key

JNEDDFJAXUWAMQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(C1(C)C)C(=O)O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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